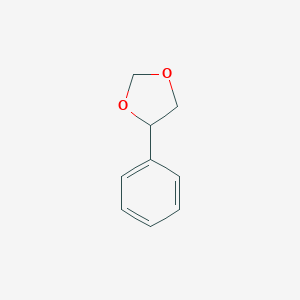

4-Phenyl-1,3-dioxolane

描述

Structure

3D Structure

属性

IUPAC Name |

4-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDCYKVNYLEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862524 | |

| Record name | 4-Phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-20-3 | |

| Record name | 4-Phenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Phenyl 1,3 Dioxolane Systems

Ring-Opening Reactions and Associated Mechanisms

The cleavage of the 1,3-dioxolane (B20135) ring in 4-phenyl-1,3-dioxolane systems is a key aspect of its chemistry, often initiated by nucleophilic attack or through redox pathways.

Nucleophile-Induced Ring Cleavage

The 1,3-dioxolane ring is generally stable to nucleophiles and bases. organic-chemistry.org However, under certain conditions, nucleophilic attack can lead to ring cleavage. The mechanism often involves the generation of a reactive intermediate that facilitates the ring opening. For instance, the reaction of aldehydes with ethylene (B1197577) oxide in the presence of tetrabutylammonium (B224687) halides to form 1,3-dioxolanes proceeds via the nucleophilic attack of a 2-halogenoethoxide ion on the carbonyl group. rsc.org This suggests that similar nucleophilic species could potentially induce the reverse reaction, leading to ring cleavage.

The attack of a nucleophile can occur at the C2 position of the dioxolane ring. The presence of a phenyl group at the C4 position can influence the regioselectivity of this attack due to steric and electronic effects. Studies on related systems have shown that the ring-opening of 2-substituted 1,3-dioxolanes can be achieved with high regioselectivity. For example, the Cl2AlH-mediated ring-opening of 2-substituted cis-4-methyl-5-trifluoromethyl-1,3-dioxolanes occurs with regioselective cleavage of the O1–C2 bond. researchgate.net

Organometallic reagents, acting as potent nucleophiles, can also induce ring-opening reactions. Grignard reagents and organolithium compounds are known to react with related cyclic acetals, although the specific reactivity with this compound would depend on the reaction conditions and the nature of the organometallic reagent. acs.orgsmolecule.comdtu.dk

Reductive and Oxidative Degradation Pathways of the Dioxolane Ring

Reductive Degradation:

The 1,3-dioxolane ring is generally stable to mild reducing agents. However, in the presence of Lewis acids, lithium aluminum hydride (LiAlH4) can effect the hydrogenolysis of cyclic acetals to yield hydroxy ethers. cdnsciencepub.com The reaction is believed to proceed through the formation of an oxocarbonium ion intermediate, which is then attacked by a hydride. cdnsciencepub.com The rate of this reductive cleavage is influenced by substituents on the dioxolane ring, with electron-donating groups enhancing the reaction rate. cdnsciencepub.com For 2-phenyl-1,3-dioxolanes, the presence of the phenyl group facilitates the formation of the stabilized benzylic carbocation, making them more susceptible to reductive cleavage compared to their non-phenylated counterparts. cdnsciencepub.com

Another method for the reductive deprotection of 1,3-dioxolanes involves the use of nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol. researchgate.net This system can achieve quantitative yields of the corresponding aldehydes or ketones. researchgate.net

Oxidative Degradation:

The this compound ring can be cleaved under oxidative conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of benzaldehyde (B42025) and glycolic acid. Ozone is also a potent reagent for the oxidation of acetals to their corresponding esters. cdnsciencepub.com The reactivity of acetals towards ozone is highly dependent on their conformation. cdnsciencepub.com

More selective and milder oxidative methods have also been developed. For example, a combination of N-hydroxyphthalimide (NHPI) and Co(II) acetate (B1210297) can catalyze the aerobic oxidation of acetals to esters under mild conditions. organic-chemistry.org Another efficient reagent for this transformation is Oxone®, which converts cyclic acetals into esters in good yields. thieme-connect.com A visible-light-mediated method using iron(III) acetylacetonate (B107027) has been shown to effectively convert 1,3-dioxolanes to their corresponding ester products. acs.org In the case of 4-methyl-2-phenyl-1,3-dioxolane (B1268819), this method yielded an inseparable mixture of two regioisomers. acs.org

Functional Group Transformations and Derivatization at the 1,3-Dioxolane Core

While ring-opening reactions are prevalent, transformations that maintain the core 1,3-dioxolane structure are also significant. The phenyl group at the C4 position can undergo typical electrophilic aromatic substitution reactions, provided the conditions are compatible with the stability of the acetal (B89532).

Derivatization can also occur at other positions of the dioxolane ring. For instance, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane involves the dehydrochlorination of 2-chloromethyl-4-phenyl-1,3-dioxolane. researchgate.net This exocyclic double bond can then participate in various reactions, including radical ring-opening polymerization. researchgate.netresearchgate.net

The synthesis of substituted 1,3-dioxolanes can be achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by hypervalent iodine(III). mdpi.com This method allows for the stereoselective formation of complex dioxolane structures.

Chemoselective Deprotection Strategies for this compound Acetals

The this compound group is a valuable protecting group for carbonyl compounds due to its stability under neutral and basic conditions. Its removal, or deprotection, can be achieved under specific conditions, often with high chemoselectivity.

Catalytic Hydrogenation-Mediated Cleavage

Catalytic hydrogenation is a mild and effective method for the deprotection of benzylidene acetals, a class of compounds to which this compound belongs. This process, known as hydrogenolysis, involves the cleavage of the C-O bonds of the acetal. The presence of the phenyl group makes the acetal susceptible to cleavage under conditions typically used for the removal of benzyl (B1604629) protecting groups (e.g., H2 over Pd/C). This method is advantageous as it is generally chemoselective and does not affect many other functional groups.

Acid-Catalyzed Hydrolysis and Transacetalization under Mild Conditions

The most common method for the deprotection of 1,3-dioxolanes is acid-catalyzed hydrolysis. organic-chemistry.org This involves treating the acetal with an aqueous acid, which protonates one of the oxygen atoms, initiating ring cleavage and subsequent hydrolysis to regenerate the carbonyl compound and the diol.

Mild conditions are often sought to avoid side reactions with other acid-sensitive functional groups in the molecule. Various Lewis acids and Brønsted acids have been employed for this purpose. For example, indium(III) trifluoromethanesulfonate (B1224126) in the presence of acetone (B3395972) can readily deprotect acetals at room temperature. organic-chemistry.org Another mild reagent is sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF4), which can achieve the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde in water at 30 °C in just five minutes. wikipedia.org

Transacetalization is another mild deprotection strategy. organic-chemistry.org This involves reacting the dioxolane with another diol or a ketone in the presence of an acid catalyst, effectively transferring the acetal protection to a different molecule.

Alternative Chemical Methods for Acetal Cleavage

While traditional acid-catalyzed hydrolysis is a standard method for the cleavage of the this compound protecting group, a variety of alternative chemical methods have been developed to achieve this transformation under different, often milder and more selective, conditions. These methods employ a range of reagents and catalytic systems, offering solutions for substrates sensitive to strong acids or requiring specific reaction environments.

A notable approach involves the use of Lewis acids and other metal-based catalysts. For instance, cerium(III) triflate has been demonstrated as an effective catalyst for the chemoselective cleavage of acetals and ketals in wet nitromethane (B149229) at room temperature and at a nearly neutral pH. organic-chemistry.org This method is particularly valuable in multistep syntheses where high yields and selectivity are paramount. organic-chemistry.org Similarly, erbium(III) triflate (Er(OTf)3) serves as a very gentle Lewis acid catalyst for the same purpose under similar conditions. organic-chemistry.orgorganic-chemistry.org Indium(III) trifluoromethanesulfonate is another effective catalyst that facilitates the deprotection of cyclic acetals under neutral conditions in the presence of acetone, either at room temperature or with mild microwave heating. organic-chemistry.org

Catalytic amounts of iodine have also been utilized for the convenient and rapid deprotection of both acyclic and cyclic acetals under neutral conditions, with the notable advantage of tolerating various sensitive functional groups such as double bonds, hydroxyl groups, and acetate groups. organic-chemistry.org

Furthermore, systems involving samarium trichloride (B1173362) in conjunction with chlorotrimethylsilane (B32843) in aprotic solvents like THF or acetonitrile (B52724) have been shown to smoothly cleave acetals, yielding the corresponding carbonyl compounds in high yields without the need for a proton source. oup.com

An interesting and highly efficient method employs a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water at 30 °C. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org This system can achieve quantitative conversion of 2-phenyl-1,3-dioxolane to benzaldehyde within just five minutes. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org The reaction is believed to proceed via the formation of a colloidal suspension in water, which enhances the catalytic activity. organic-chemistry.org

Catalytic hydrogenation presents another mild and selective method for the deprotection of this compound derivatives. tandfonline.comtandfonline.com This procedure is particularly advantageous as it is compatible with acid-labile functionalities such as O-silyl and O-THP ethers, which might be cleaved under standard acidic deprotection conditions. tandfonline.com The reaction is typically carried out using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere. tandfonline.com

Electrochemical methods have also been explored for the cleavage of the this compound group. rsc.orgrsc.org Anodic deprotection of ketone acetals derived from 1-phenylethane-1,2-diol can be achieved under very mild conditions using N-hydroxyphthalimide as a mediator. rsc.orgrsc.org

The following tables summarize the research findings for some of these alternative deprotection methods.

Table 1: Catalytic Hydrogenation of 4-Phenyl-1,3-dioxolanes tandfonline.com

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-(Phenylethyl)-4-phenyl-1,3-dioxolane | Phenyl propanal | 90 |

| 2 | This compound derivative with O-silyl ether | Aldehyde with intact O-silyl ether | - |

| 3 | This compound derivative with O-THP ether | Aldehyde with intact O-THP ether | - |

| 4 | This compound derivative with carbomethoxy group | Aldehyde with intact carbomethoxy group | - |

| 5 | This compound derivative with acetoxy group | Aldehyde with intact acetoxy group | - |

| 6 | Cinnamaldehyde derivative | Saturated aldehyde | - |

| Yields are based on the isolation of chromatographically homogeneous products. |

Table 2: Cleavage of Acetals with Samarium Trichloride and Chlorotrimethylsilane oup.com

| Entry | Substrate | Solvent | Yield (%) |

| 1 | 2-Methyl-2-phenethyl-1,3-dioxolane | THF | 99 |

| 2 | 2-Methyl-2-phenethyl-1,3-dioxolane | CH3CN | 95 |

| 3 | 2-Methyl-2-phenethyl-1,3-dioxolane | CH2Cl2 | 58 |

| *Reactions were performed on a 1 mmol scale at room temperature. |

Table 3: Deprotection of 2-Phenyl-1,3-dioxolane using Various Catalysts

| Catalyst | Conditions | Product | Yield | Reference |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) | Water, 30 °C, 5 min | Benzaldehyde | Quantitative | organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, RT | Benzaldehyde | High | organic-chemistry.org |

| Iodine | Neutral conditions | Benzaldehyde | Excellent | organic-chemistry.org |

Stereochemical Aspects and Configurational Analysis of 4 Phenyl 1,3 Dioxolane Derivatives

Elucidation of Diastereomeric and Enantiomeric Purity

The determination of diastereomeric and enantiomeric purity is fundamental for the characterization and application of 4-phenyl-1,3-dioxolane derivatives. Various analytical techniques are employed to separate and quantify these stereoisomers.

Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases, are powerful tools for separating enantiomers and diastereomers. researchgate.net Spectroscopic methods, particularly nuclear magnetic resonance (NMR), are invaluable for elucidating the relative and absolute configurations. For instance, the chemical shifts and coupling constants of protons on the dioxolane ring can provide information about the cis or trans relationship of the substituents. rsc.org The Nuclear Overhauser Effect (NOE) can also be used to determine the spatial proximity of different protons, further aiding in stereochemical assignment. mdpi.com

In some cases, derivatization of the chiral this compound derivative with a chiral resolving agent, such as Mosher's acid, can create diastereomeric esters that are distinguishable by NMR spectroscopy, allowing for the determination of enantiomeric excess. utoronto.ca X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule, as it gives a precise three-dimensional structure of the molecule in the solid state. mdpi.com

The enantiomeric purity of starting materials, such as enantiomerically pure 1-phenyl-1,2-ethanediol (B126754), is crucial for the synthesis of enantiomerically pure this compound derivatives. google.com The use of chiral catalysts or auxiliaries during the synthesis can also influence the enantiomeric and diastereomeric outcome. researchgate.net

Chiral Induction and Diastereoselectivity in Dioxolane Ring Formation

The formation of the 1,3-dioxolane (B20135) ring from a chiral precursor, such as (S)-mandelic acid, can proceed with a high degree of chiral induction, leading to the preferential formation of one diastereomer over the other. mdpi.comresearchgate.net This diastereoselectivity is influenced by several factors, including the nature of the reactants, the reaction conditions, and the presence of catalysts.

For example, the reaction of 1-phenyl-1,2-ethanediol with an aldehyde or ketone in the presence of an acid catalyst can lead to a mixture of cis and trans diastereomers. google.com The ratio of these diastereomers can be influenced by the reaction temperature, with lower temperatures sometimes favoring the formation of one isomer. google.com The steric bulk of the substituents on the starting materials can also play a significant role in directing the stereochemical outcome of the reaction.

In some cases, the use of a chiral auxiliary can control the stereochemistry of the newly formed chiral center. researchgate.net For instance, the condensation of (S)-mandelic acid with an aldehyde can lead to the formation of a cis-2,5-disubstituted 1,3-dioxolan-4-one (B8650053) with high diastereoselectivity. researchgate.net The stereocontrol is often governed by minimizing steric interactions in the transition state of the cyclization reaction.

Furthermore, the stereospecific oxidation of alkenes in the presence of a carboxylic acid can lead to the formation of substituted 1,3-dioxolanes via a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The stereochemistry of the starting alkene (cis or trans) can dictate the stereochemistry of the resulting dioxolane, demonstrating a high degree of stereospecificity in the ring formation. mdpi.com

Conformational Preferences and Stereochemical Stability

The 1,3-dioxolane ring is not planar and can adopt various conformations, with the most common being the envelope and twist (or half-chair) conformations. The conformational preference of a this compound derivative is determined by the steric and electronic interactions between the substituents on the ring.

The stereochemical stability of this compound derivatives is an important consideration. Isomerization between cis and trans diastereomers can occur under certain conditions, such as in the presence of acid catalysts. google.com This isomerization proceeds through the opening and closing of the dioxolane ring. The relative stability of the diastereomers will determine the equilibrium position of this process. In some instances, one diastereomer may be thermodynamically more stable than the other, leading to its enrichment over time.

The conformational flexibility and stereochemical stability have significant implications for the biological activity and application of these compounds, as the specific three-dimensional arrangement of the functional groups is often crucial for molecular recognition and binding to biological targets.

Computational and Spectroscopic Characterization of 4 Phenyl 1,3 Dioxolane Architectures

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structural features of 4-phenyl-1,3-dioxolane derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

NMR spectroscopy is one of the most powerful tools for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound scaffold.

Detailed NMR studies have been conducted on various derivatives, such as 2-methylene-4-phenyl-1,3-dioxolane and 2-methyl-4-phenyl-1,3-dioxolane (B8692464), to confirm their synthesis and structure. rsc.orggoogle.com The chemical shifts (δ) of the protons and carbons are highly sensitive to their position relative to the phenyl group and the dioxolane ring's oxygen atoms. For instance, in derivatives of 2-methyl-4-phenyl-1,3-dioxolane, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. vulcanchem.com The protons on the dioxolane ring itself are observed between δ 4.0 and 5.0 ppm. vulcanchem.com

In ¹³C NMR spectra of 2-methyl-4-phenyl-1,3-dioxolane isomers, the aromatic carbons resonate between approximately δ 125 and 129 ppm, while the carbons within the dioxolane ring and the methyl group show distinct signals that confirm the core structure. google.com The acetal (B89532) carbon (C2) is particularly notable, appearing around δ 102-103 ppm. google.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | 7.2 - 7.4 (multiplet) | 125 - 129 | google.comvulcanchem.com |

| Dioxolane Ring Protons | 4.0 - 5.0 (multiplet) | 71 - 79 | google.comvulcanchem.com |

| Acetal Carbon (C2) | - | ~102 - 103 | google.com |

Note: Data is derived from studies on 2-methyl and 2-methoxy-4-phenyl-1,3-dioxolane.

IR spectroscopy is used to identify the functional groups present in a molecule. For the this compound architecture, characteristic IR spectra show strong absorption bands corresponding to C-O (ether) stretches and vibrations associated with the phenyl group. The characterization of 2-methylene-4-phenyl-1,3-dioxolane, for example, was supported by IR spectroscopy. rsc.org

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. In the mass spectrum of 2-methyl-4-phenyl-1,3-dioxolane, a molecular ion peak (M+) is observed at m/z = 164. google.com The fragmentation pattern is also characteristic; prominent fragments are often observed at m/z values corresponding to the loss of parts of the dioxolane ring or side chains, with a significant fragment at m/z = 58 being consistently reported. google.com

Table 2: Key Mass Spectrometry (MS) Data for 2-Methyl-4-phenyl-1,3-dioxolane

| Fragment | m/z Value | Relative Intensity (%) | Reference |

|---|---|---|---|

| [M]+ | 164 | 12 - 15 | google.com |

| [M - C₂H₂O]+ | 120 | 73 - 77 | google.com |

| [M - C₃H₅O]+ | 104 | 49 - 57 | google.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While crystal structures of the parent this compound are not widely reported, studies on closely related derivatives provide significant insights into the geometry and conformation of the dioxolane ring.

For example, the crystal structure of (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide revealed that the dioxolane ring adopts an envelope conformation. researchgate.net This is a common conformation for five-membered rings, where one atom is out of the plane of the other four, minimizing steric strain. In another study on nucleoside analogues containing a phenyl-dioxolane moiety, X-ray crystallography was essential for unambiguously determining the α and β anomeric configurations. nih.gov The planar structure of the dioxolane ring in some derivatives facilitates π-π stacking interactions with aromatic systems, which can influence crystal packing. vulcanchem.com These studies collectively suggest that the this compound architecture is not perfectly flat, with the dioxolane ring typically puckering into an envelope shape to achieve maximum stability in the crystalline state.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental techniques, offering insights into the electronic structure, reactivity, and dynamic behavior of molecules that can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are employed to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For instance, DFT calculations on 4-phenyl-4-vinyl-1,3-dioxolan-2-one (B12970181) showed that the phenyl group's electron-donating resonance effect significantly influences the molecule's electronic properties, lowering the LUMO energy and enhancing electrophilicity at the carbonyl carbon. In studies of related dioxolanes, DFT has been used to calculate activation energies for reactions and to predict stable conformers. These theoretical studies help rationalize the observed reactivity and provide a deeper understanding of the factors governing chemical transformations involving the this compound core.

Table 3: Computed Electronic Properties of a this compound Derivative

| Property | Computed Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.3 eV | Relates to susceptibility to electrophilic attack | |

| LUMO Energy | -1.8 eV | Relates to susceptibility to nucleophilic attack |

Note: Data is for 4-Phenyl-4-vinyl-1,3-dioxolan-2-one.

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. This approach allows for the study of conformational changes, intermolecular interactions, and the simulation of processes like chemical reactions.

A notable application of MD simulations has been in studying the pyrolysis mechanisms of bio-derived dioxolane fuels. researchgate.net Using the ReaxFF reactive force field, simulations can track the decomposition pathways of complex dioxolane derivatives at high temperatures. These studies identify major decomposition routes and key reaction intermediates, which is crucial for understanding combustion properties and designing new fuel molecules with desired characteristics, such as reduced soot formation. researchgate.net Although performed on alkyl-substituted dioxolanes, the methodology demonstrates the power of MD simulations to probe the dynamic behavior and reactivity of the dioxolane ring system under specific conditions. researchgate.net

Diverse Applications of 4 Phenyl 1,3 Dioxolane in Synthetic and Materials Science

Strategic Utility as Protecting Groups in Complex Organic Synthesis

4-Phenyl-1,3-dioxolane serves as a versatile protecting group for carbonyl functionalities in organic synthesis. Its acetal (B89532) structure provides stability under neutral and basic conditions, while being susceptible to cleavage under acidic or reductive environments. This characteristic allows for the selective protection and deprotection of aldehydes and ketones during complex multi-step syntheses.

The formation of the this compound from a carbonyl compound is typically achieved through an acid-catalyzed reaction with 1-phenylethane-1,2-diol. rsc.orgwikipedia.org A variety of catalysts can be employed for this purpose, including Brønsted or Lewis acids. organic-chemistry.org Deprotection to regenerate the carbonyl group can be accomplished under different conditions. A mild and selective method involves catalytic hydrogenation. tandfonline.comtandfonline.com This approach is advantageous as it is compatible with other acid-labile functionalities such as tert-butyldiphenylsilyl (TBDPS) and tetrahydropyranyl (THP) ethers. tandfonline.com Another deprotection strategy is through anodic oxidation, which offers a simple and effective electrocatalytic method. rsc.orgrsc.org Additionally, cleavage can be achieved using sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can quantitatively convert 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025). wikipedia.orgorganic-chemistry.org

The stability of the this compound protecting group under various reaction conditions makes it a valuable tool for chemists. For instance, it remains stable in the presence of base-labile groups like carbomethoxy and acetoxy groups. tandfonline.com However, its sensitivity to acid allows for its removal when desired, although this can be a disadvantage if other acid-sensitive groups are present in the molecule. tandfonline.com The development of alternative deprotection methods, such as electrochemical cleavage, has expanded its utility by providing milder conditions for its removal. tandfonline.comresearchgate.net

Interactive Data Table: Deprotection Methods for this compound Derivatives

| Entry | Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

| 1 | 2-(Phenylethyl)-4-phenyl-1,3-dioxolane | Pd-C, H₂ (1 atm), THF, 6h | Phenyl propanal | 90 | tandfonline.com |

| 2 | This compound derivative with O-silyl ether | Pd-C, H₂ (1 atm), THF | Corresponding aldehyde/ketone | - | tandfonline.com |

| 3 | This compound derivative with O-THP ether | Pd-C, H₂ (1 atm), THF | Corresponding aldehyde/ketone | - | tandfonline.com |

| 4 | 2-Phenyl-1,3-dioxolane | NaBArF₄, H₂O, 30 °C, 5 min | Benzaldehyde | Quantitative | wikipedia.orgorganic-chemistry.org |

Roles as Chiral Auxiliaries and Substrates in Asymmetric Catalysis

The chiral nature of this compound derivatives makes them valuable as chiral auxiliaries and substrates in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. ucm.esethz.ch The defined stereochemistry of the dioxolane backbone can effectively induce asymmetry in chemical transformations. ucm.es

One significant application is in the synthesis of chiral ligands for transition metal complexes. ucm.es For example, chiral ligands bearing two N-heterocyclic carbene (NHC) moieties on a dioxolane backbone have been synthesized and used in gold, palladium, and rhodium complexes for asymmetric hydrogenation, achieving high enantioselectivities. ucm.es These NHC-based ligands offer advantages over traditional phosphine (B1218219) ligands due to their enhanced stability. ucm.es Another example involves the use of TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted-1,3-dioxolane-4,5-dimethanols), which are versatile chiral auxiliaries derived from tartrate esters. ethz.ch TADDOL ligands have been successfully employed in enantioselective reactions mediated by Lewis acids. ethz.chnih.gov

Furthermore, chiral 1,3-dioxolan-4-ones, which can be readily prepared from α-hydroxy acids like mandelic acid, serve as effective chiral auxiliaries. mdpi.com For instance, (2S,5S)-5-phenyl-2-tert-butyl-1,3-dioxolan-4-one has been used in Michael additions, acting as a chiral benzoyl anion equivalent. mdpi.com Chiral acetals derived from this compound have also been evaluated as chiral directors in asymmetric synthesis, such as in diethylaluminum chloride-promoted Diels-Alder reactions, where a high degree of stereochemical induction was observed. sfu.ca

Recent advancements include the iridium-catalyzed asymmetric hydrogenation of α-(1,3-dioxolane)-ketones to produce enantiopure β-hydroxy-1,3-dioxolanes with excellent enantioselectivity. acs.org This method provides a practical route to key chiral building blocks for the synthesis of pharmaceuticals. acs.org

Precursors and Building Blocks for Advanced Organic Molecules

This compound and its derivatives are valuable precursors and building blocks for the synthesis of more complex and advanced organic molecules. Their inherent structure can be strategically manipulated to introduce specific functionalities and stereocenters.

A key application lies in the synthesis of ligands for transition metal complexes. For example, 4-chloromethyl-2-phenyl-1,3-dioxolane, synthesized from epichlorohydrin (B41342) and benzaldehyde, can undergo nucleophilic substitution with diamines to create ligands for metals like Co(II) and Ni(II). The dioxolane unit can also be incorporated into larger, more complex ligand frameworks, such as vic-dioximes, which are known to form stable complexes with various transition metals. bingol.edu.tr

Furthermore, chiral 1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids, serve as versatile building blocks. mdpi.com For example, (2S,5S)-5-phenyl-2-tert-butyl-1,3-dioxolan-4-one, derived from mandelic acid, can undergo Michael additions to various acceptors, leading to the formation of new carbon-carbon bonds with high stereocontrol. mdpi.com Thermal fragmentation of the resulting adducts can yield chiral ketones, demonstrating the utility of the dioxolanone as a chiral acyl anion equivalent. mdpi.com

The dioxolane ring itself can be a precursor to other functionalities. For instance, the reduction of this compound with agents like lithium aluminum hydride can produce the corresponding diol. The ability to synthesize enantiomerically pure diols from styrene (B11656) via asymmetric dihydroxylation and subsequent protection as a this compound derivative offers a pathway for the kinetic resolution of prochiral aldehydes. tandfonline.comtandfonline.com

Integration into Polymer Synthesis and Design (e.g., Cyclic Ketene (B1206846) Acetals in Radical Ring-Opening Polymerization)

This compound derivatives, particularly 2-methylene-4-phenyl-1,3-dioxolane (MPDL), play a significant role in polymer synthesis through a process called radical ring-opening polymerization (rROP). researchgate.netrsc.org This technique allows for the introduction of ester functionalities into the backbone of addition polymers, leading to the production of biodegradable polyesters. researchgate.netnih.gov

The synthesis of MPDL has been optimized, making it a highly effective cyclic ketene acetal (CKA) for rROP. rsc.orgresearchgate.netrsc.org During polymerization, the radical addition to the double bond of the CKA can be followed by ring-opening, which inserts an ester group into the growing polymer chain. researchgate.netnih.gov A key advantage of using the 4-phenyl substituted CKA is that it undergoes quantitative and regioselective ring-opening to form poly[γ-(β-phenyl)butyrolactone]. tandfonline.com The phenyl substituent stabilizes the radical intermediate, promoting the ring-opening process over simple vinyl addition. tandfonline.com

MPDL has been successfully copolymerized with various vinyl monomers, such as styrene and methyl methacrylate (B99206) (MMA). researchgate.netrsc.org This allows for the creation of degradable analogues of common polymers like polystyrene and poly(methyl methacrylate) (PMMA). researchgate.netrsc.org For instance, in the nitroxide-mediated polymerization (NMP) of MMA, MPDL can act as a controlling comonomer, leading to well-defined, degradable PMMA-rich copolymers. rsc.orgresearchgate.netrsc.org The amount of MPDL incorporated into the polymer backbone can be varied to tune the hydrolytic degradation rate of the resulting material. rsc.org The insertion of MPDL units has been shown to have only a moderate effect on the glass transition temperature of the polymer compared to the homopolymer. rsc.org

Interactive Data Table: Radical Ring-Opening Polymerization of this compound Derivatives

| Monomer | Comonomer | Polymerization Conditions | Ring Opening (%) | Resulting Polymer | Reference |

| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | - | Radical initiator | Quantitative | Poly[γ-(β-phenyl)butyrolactone] | researchgate.nettandfonline.com |

| MPDL | Methyl Methacrylate (MMA) | Nitroxide-mediated polymerization (NMP) | - | Degradable PMMA-rich copolymers | rsc.orgresearchgate.netrsc.org |

| MPDL | Styrene | Equimolar, 110 °C | - | Degradable poly(MPDL-co-styrene) with 31.7 mol% MPDL | researchgate.net |

Development of Dioxolane-Based Ligands for Transition Metal Complexes

The 1,3-dioxolane (B20135) framework serves as a versatile scaffold for the design and synthesis of novel ligands for transition metal complexes. ucm.esbingol.edu.tr The ability to introduce various substituents and functional groups onto the dioxolane ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the catalytic activity and selectivity of the metal complexes.

A significant area of development is in the synthesis of chiral dioxolane-based ligands for asymmetric catalysis. ucm.es For example, chiral ligands containing two N-heterocyclic carbene (NHC) moieties attached to a dioxolane backbone have been successfully synthesized. ucm.es These bidentate ligands form stable complexes with transition metals such as gold, palladium, and rhodium, which have demonstrated high enantioselectivity in catalytic reactions like asymmetric hydrogenation. ucm.es The dioxolane backbone plays a crucial role in creating the necessary chiral environment around the metal center. ucm.es

Another class of dioxolane-based ligands are those derived from TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted-1,3-dioxolane-4,5-dimethanols). ethz.ch These ligands, which can be prepared from tartrate esters, possess a C₂-symmetric structure that is highly effective in inducing chirality in metal-catalyzed reactions. ethz.ch TADDOLs can be modified to include various heteroatom donors, such as nitrogen, phosphorus, and sulfur, making them suitable for coordinating with a wide range of transition metals. ethz.ch

Furthermore, simpler amino-functionalized dioxolane derivatives have been prepared and used as ligands. For instance, 4-chloromethyl-2-phenyl-1,3-dioxolane can be reacted with diamines to produce ligands capable of coordinating with transition metals like Co(II) and Ni(II). The resulting metal complexes have potential applications in various catalytic processes. The dioxolane moiety has also been incorporated into more complex ligand systems, such as vic-dioximes, to create novel bidentate compounds for the synthesis of transition metal complexes. bingol.edu.tr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。